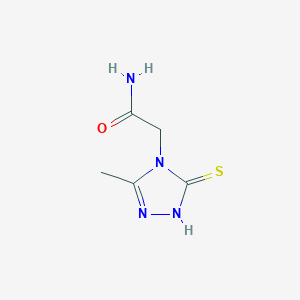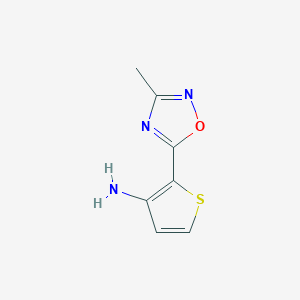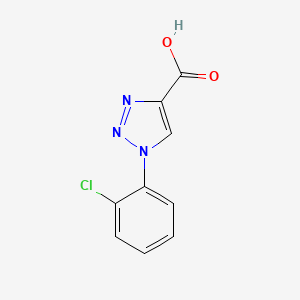![molecular formula C8H7F3N4 B1462311 7-(三氟甲基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶-3-腈 CAS No. 869945-20-0](/img/structure/B1462311.png)
7-(三氟甲基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶-3-腈
描述
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C8H7F3N4 and its molecular weight is 216.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗真菌应用
该化合物对各种真菌表现出显著的抗真菌活性,例如Botryosphaeria dothidea、Phompsis sp.、Botrytis cinereal、Colletotrichum gloeosporioides、Pyricutaria oryzae和Sclerotinia sclerotiorum,在50 μg/ml的浓度下有效 .
杀虫应用
该化合物在500 μg/ml的浓度下对Mythimna separata和Spdoptera frugiperda表现出中等杀虫活性 .
抗癌应用
该化合物在5 μg/ml的浓度下对PC3、K562、Hela和A549癌细胞系表现出一定的抗癌活性 .
杀虫剂开发
由于其独特的生物结构,该化合物已被用于开发高效新型杀虫剂 .
药物设计与开发
该化合物作为嘧啶衍生物,是设计生物活性分子中的重要先导分子和活性片段。 它广泛用于杀虫剂和药物分子的设计 .
生物学和药理学活性
嘧啶是该化合物的一部分,由于其广泛的生物学和药理学活性,被认为是一种重要的杂环部分 .
抗癌药物开发
该化合物已被用于开发具有嘧啶骨架的更有效和更有效的抗癌药物 .
体外抗癌潜力
作用机制
Target of Action
The primary target of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the inhibition of cell proliferation, thereby exerting cytotoxic activities against cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 disrupts this process, leading to the arrest of the cell cycle and the inhibition of cell growth .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is the significant inhibition of the growth of examined cell lines . It also induces apoptosis within cells . This compound has shown superior cytotoxic activities against certain cell lines .
生化分析
Biochemical Properties
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, this compound has shown interactions with other proteins and enzymes involved in cellular proliferation and survival pathways .
Cellular Effects
The effects of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G0-G1 phase and promotes apoptosis . This compound also affects cell signaling pathways, including the inhibition of CDK2/cyclin A2 activity, which is essential for the transition from the G1 to the S phase of the cell cycle . Furthermore, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins involved in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding pocket of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest and apoptosis . Additionally, the compound may interact with other molecular targets, contributing to its overall anticancer activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, it can cause adverse effects, including weight loss, organ toxicity, and hematological abnormalities . The therapeutic window for this compound is narrow, and careful dose optimization is necessary to maximize its anticancer efficacy while minimizing toxicity .
Metabolic Pathways
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that may retain biological activity . These metabolites can further interact with cellular targets, contributing to the overall pharmacological effects of the compound .
Transport and Distribution
Within cells and tissues, 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . Its localization and accumulation within cells are influenced by factors such as lipophilicity and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CDK2 and other molecular targets . Additionally, it may be transported to the nucleus, where it can influence gene expression and other nuclear processes . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .
属性
IUPAC Name |
7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N4/c9-8(10,11)6-1-2-13-7-5(3-12)4-14-15(6)7/h4,6,13H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBDJQJHTBGQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


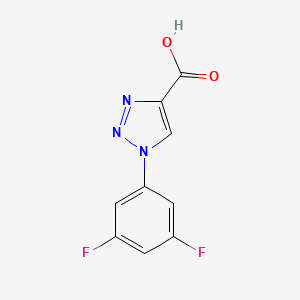
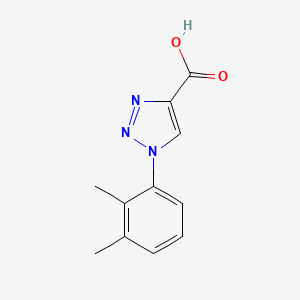

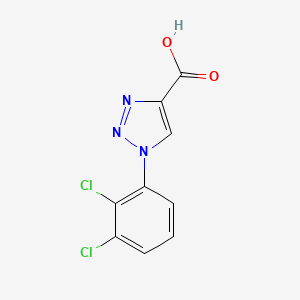

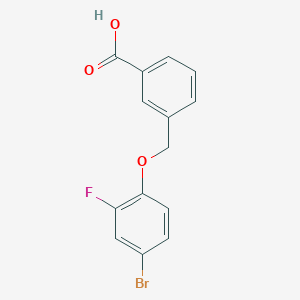
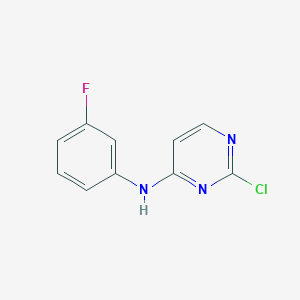
![N-[3-(4-chlorophenoxy)propyl]cyclopropanamine](/img/structure/B1462238.png)


